molecular formula C9H14N2O B12869458 3-Butyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

3-Butyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

Cat. No.: B12869458
M. Wt: 166.22 g/mol
InChI Key: DTPXCNOUGGOUKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Butyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that features a unique structure combining a pyrrole ring and an isoxazole ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both nitrogen and oxygen atoms in the ring system imparts unique chemical properties, making it a valuable target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of a butyl-substituted pyrrole with a nitrile oxide, which can be generated in situ from an oxime and a chlorinating agent. The reaction conditions often include:

    Solvent: Dichloromethane or tetrahydrofuran

    Temperature: Room temperature to reflux

    Catalysts: Base catalysts like triethylamine

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve:

    Continuous flow reactors: To ensure consistent reaction conditions and scalability.

    Green chemistry approaches: Using environmentally benign solvents and reagents to minimize waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the substituents present on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Conversion to amines or alcohols.

    Substitution: Introduction of halogen atoms or other functional groups.

Scientific Research Applications

3-Butyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3-Butyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, inhibiting their activity or modulating their function. Pathways involved may include:

    Inhibition of enzyme activity: By binding to the active site or allosteric sites.

    Modulation of receptor function: By acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    3-Butyl-4H-pyrrolo[3,2-d]isoxazole: Lacks the dihydro component, which may affect its reactivity and biological activity.

    5,6-Dihydro-4H-pyrrolo[3,2-d]isoxazole: Without the butyl group, which can influence its solubility and interaction with biological targets.

Uniqueness

3-Butyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole stands out due to its specific substitution pattern, which can enhance its stability and reactivity compared to its analogs. The butyl group can also improve its lipophilicity, potentially increasing its bioavailability in medicinal applications.

Biological Activity

3-Butyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole (CAS No. 603067-50-1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, focusing on its anticancer potential, cytotoxicity, and other relevant biological activities.

  • Molecular Formula : C₉H₁₄N₂O
  • Molecular Weight : 166.22 g/mol
  • Boiling Point : Approximately 290.0 ± 19.0 °C

Anticancer Activity

Research indicates that compounds containing the pyrrolo[3,2-d]isoxazole framework exhibit significant anticancer properties. A study evaluated the cytotoxic effects of various derivatives against human cancer cell lines including colorectal carcinoma (HCT-116) and prostate cancer (PC3). The findings highlighted that several derivatives of pyrrolo[3,2-d]isoxazole demonstrated potent cytotoxicity with IC₅₀ values ranging from 4.4 to 18.1 μM, indicating their potential as effective anticancer agents .

CompoundCell LineIC₅₀ (μM)Activity Level
5HCT-1166.3Very Strong
11PC38.0Strong
4HCT-11618.1Moderate
6HCT-116>100Non-Cytotoxic

The mechanism by which these compounds exert their cytotoxic effects appears to involve the induction of apoptosis and cell cycle arrest. For instance, one derivative was shown to decrease Bcl-2 expression while increasing p21^WAF-1 levels, suggesting a dual mechanism that promotes programmed cell death and inhibits cell proliferation .

Other Biological Activities

Beyond anticancer properties, pyrrolo[3,2-d]isoxazole derivatives have been reported to possess various biological activities:

  • Antiviral : Potential activity against viral infections.
  • Anti-inflammatory : Exhibits properties that may reduce inflammation.
  • Antimicrobial : Effective against a range of bacterial strains.

These activities are attributed to the structural characteristics of the isoxazole ring system, which is known for its versatility in drug design .

Case Studies

  • Cytotoxicity Evaluation : A comparative study utilized the MTT assay to evaluate the cytotoxic effects of several pyrrolo[3,2-d]isoxazole derivatives against HCT-116 and PC3 cell lines. The results indicated that compounds with specific substitutions on the isoxazole ring exhibited enhanced selectivity for cancer cells over normal cells .
  • Mechanistic Insights : Further investigations into the expression levels of apoptosis-related genes revealed that certain derivatives could modulate key pathways involved in cancer cell survival and proliferation .

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

3-butyl-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole

InChI

InChI=1S/C9H14N2O/c1-2-3-4-8-7-5-6-10-9(7)12-11-8/h10H,2-6H2,1H3

InChI Key

DTPXCNOUGGOUKX-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NOC2=C1CCN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.